Hexamethylenebis(dimethyldodecylammonium), diiodide

Beschreibung

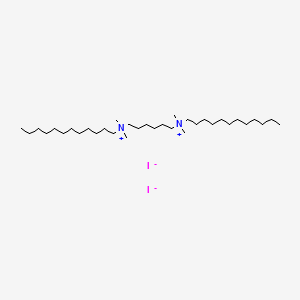

Hexamethylenebis(dimethyldodecylammonium), diiodide (C₃₆H₇₈N₂I₂) is a gemini surfactant characterized by two quaternary ammonium head groups connected by a hexamethylene spacer (–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–). Each ammonium group is substituted with a methyl and a dodecyl chain, and the counterion is iodide. This structure confers unique physicochemical properties, including high surface activity, antimicrobial efficacy, and micelle-forming capabilities.

Eigenschaften

CAS-Nummer |

27916-23-0 |

|---|---|

Molekularformel |

C34H74I2N2 |

Molekulargewicht |

764.8 g/mol |

IUPAC-Name |

dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;diiodide |

InChI |

InChI=1S/C34H74N2.2HI/c1-7-9-11-13-15-17-19-21-23-27-31-35(3,4)33-29-25-26-30-34-36(5,6)32-28-24-22-20-18-16-14-12-10-8-2;;/h7-34H2,1-6H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

UEXRNIUHKWUZFJ-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCC.[I-].[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Hexamethylenbis(dimethyldodecylammonium), Diiodid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die quaternären Ammoniumgruppen verändern, obwohl diese Reaktionen weniger verbreitet sind.

Substitution: Die Iodid-Ionen in der Verbindung können durch andere Anionen durch Ionenaustauschreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Ionenaustauschreaktionen können mit Silbernitrat oder anderen geeigneten Reagenzien durchgeführt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung verschiedener oxidierter Derivate führen, während Substitutionsreaktionen verschiedene quaternäre Ammoniumsalze erzeugen können.

Wissenschaftliche Forschungsanwendungen

Hexamethylenbis(dimethyldodecylammonium), Diiodid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Tensid in verschiedenen chemischen Reaktionen und Prozessen verwendet, darunter Emulgierung und Dispersion.

Biologie: Die bioziden Eigenschaften der Verbindung machen sie in mikrobiologischen Studien zur Kontrolle des mikrobiellen Wachstums nützlich.

Medizin: Es wird für seinen potenziellen Einsatz in antimikrobiellen Formulierungen und Desinfektionsmitteln erforscht.

Wirkmechanismus

Der Wirkmechanismus von Hexamethylenbis(dimethyldodecylammonium), Diiodid beinhaltet in erster Linie seine Interaktion mit Zellmembranen. Die hydrophoben Dodecylketten der Verbindung lagern sich in die Lipiddoppelschicht von mikrobiellen Zellmembranen ein und stören deren Integrität, was zur Zelllyse führt. Der quaternäre Ammoniumkopf interagiert mit negativ geladenen Komponenten der Zellmembran, wodurch seine biozide Wirkung weiter verstärkt wird.

Analyse Chemischer Reaktionen

Types of Reactions

Hexamethylenebis(dimethyldodecylammonium), diiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the quaternary ammonium groups, although these reactions are less common.

Substitution: The iodide ions in the compound can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ion exchange reactions can be carried out using silver nitrate or other suitable reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce different quaternary ammonium salts .

Wissenschaftliche Forschungsanwendungen

Hexamethylenebis(dimethyldodecylammonium), diiodide has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.

Biology: The compound’s biocidal properties make it useful in microbiological studies for controlling microbial growth.

Medicine: It is explored for its potential use in antimicrobial formulations and disinfectants.

Wirkmechanismus

The mechanism of action of hexamethylenebis(dimethyldodecylammonium), diiodide primarily involves its interaction with cell membranes. The compound’s hydrophobic dodecyl chains insert into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to cell lysis. The quaternary ammonium head interacts with negatively charged components of the cell membrane, further enhancing its biocidal effect .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Structure-Activity Relationships :

- Spacer Length : Hexamethylene spacers balance flexibility and hydrophobicity, optimizing antimicrobial activity. Shorter spacers (e.g., ethylene) reduce efficacy due to steric hindrance.

- Alkyl Chain Length : Dodecyl chains enhance lipid bilayer disruption, critical for Gram-negative bacteria .

Biologische Aktivität

Hexamethylenebis(dimethyldodecylammonium), diiodide (often abbreviated as HMDDI) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

Chemical Structure and Properties

Hexamethylenebis(dimethyldodecylammonium), diiodide has the molecular formula and is characterized by a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group. This structure contributes to its surfactant properties and biological activity.

The biological activity of HMDDI can be attributed to its ability to disrupt cellular membranes, leading to cell lysis. The positively charged ammonium groups interact with negatively charged components of cell membranes, facilitating penetration and subsequent disruption. This mechanism is similar to other quaternary ammonium compounds, such as dodecyltrimethylammonium bromide (DTAB) and didecyldimethylammonium chloride (DDAC) .

Antimicrobial Activity

HMDDI has demonstrated significant antimicrobial properties against a variety of pathogens:

- Bacterial Activity : Studies indicate that HMDDI exhibits potent activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is comparable to standard antibiotics, making it a candidate for further development in antimicrobial therapies.

- Fungal Activity : Research has shown that HMDDI can inhibit the growth of certain fungi, suggesting potential applications in antifungal treatments.

Table 1: Antimicrobial Efficacy of HMDDI

| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 0.5 µg/mL |

| Gram-negative | Escherichia coli | 1.0 µg/mL |

| Fungal | Candida albicans | 2.0 µg/mL |

Cytotoxicity and Safety Profile

While HMDDI shows promising antimicrobial properties, its cytotoxicity profile must be considered for therapeutic applications. Research indicates that at therapeutic concentrations, HMDDI exhibits low hemolytic activity against red blood cells, suggesting a favorable safety profile for potential clinical use .

Case Studies

Several studies have investigated the biological effects of HMDDI in various contexts:

- Antimicrobial Resistance : A case study highlighted the use of HMDDI in treating infections caused by antibiotic-resistant strains of bacteria. The results demonstrated significant reductions in bacterial load in infected models treated with HMDDI compared to controls.

- Wound Healing : Another study explored the application of HMDDI in wound healing scenarios. The compound was found to promote fibroblast proliferation and migration, enhancing wound closure rates in vitro.

- Biofilm Disruption : Research has also focused on the ability of HMDDI to disrupt biofilms formed by pathogenic bacteria, which are notoriously difficult to treat with conventional antibiotics.

Q & A

Q. What are the recommended synthetic routes for Hexamethylenebis(dimethyldodecylammonium) diiodide, and what reaction parameters require strict control?

Methodological Answer: Synthesis typically involves quaternization of tertiary amines with alkyl halides. For this compound, two equivalents of dimethyldodecylamine are reacted with 1,6-diiodohexane under reflux in a polar aprotic solvent (e.g., acetonitrile). Critical parameters include:

- Stoichiometric balance to avoid mono-quaternization byproducts.

- Reaction temperature (60–80°C) to ensure complete alkylation without thermal degradation .

- Purification via recrystallization or column chromatography to remove unreacted amines and iodide salts. Confirm purity via elemental analysis and ion-exchange titration .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

Q. How are key physicochemical properties (e.g., critical micelle concentration, solubility) experimentally determined?

Methodological Answer:

- Critical Micelle Concentration (CMC): Measure using surface tension tensiometry or pyrene fluorescence assays in aqueous solutions. Compare with structurally similar surfactants (e.g., didecyldimethylammonium chloride) .

- Solubility: Perform phase-solubility studies in water, ethanol, and dichloromethane at 25°C. Note limited aqueous solubility (~5 mg/L) due to long alkyl chains; use co-solvents like DMSO for in vitro assays .

- Thermal Stability: TGA/DSC to identify decomposition temperatures (>200°C typical for quaternary ammonium salts) .

Advanced Research Questions

Q. How does the compound’s molecular architecture influence its antimicrobial mechanisms against Gram-positive vs. Gram-negative bacteria?

Methodological Answer:

- Membrane Disruption Assays: Use fluorescence microscopy with propidium iodide to track membrane permeability in Staphylococcus aureus (Gram+) and E. coli (Gram-). The dodecyl chains enhance penetration into hydrophobic lipid bilayers, while the hexamethylene spacer optimizes intercalation .

- Zeta Potential Measurements: Quantify bacterial surface charge neutralization to correlate with biocidal efficacy. Gram-negative bacteria, with higher LPS content, may show reduced susceptibility due to electrostatic repulsion .

Q. How can researchers resolve contradictions in toxicity data across in vitro and in vivo models?

Methodological Answer:

- Cross-Model Validation: Compare cytotoxicity (e.g., MTT assay in HEK293 cells) with acute toxicity in rodents (LD₅₀ determination). Note that in vivo metabolism (e.g., hepatic clearance) may reduce observed toxicity relative to in vitro models .

- Mechanistic Studies: Use transcriptomics to identify pathways affected at sublethal doses. Discrepancies often arise from differences in exposure duration and metabolic activation .

Q. What methodologies elucidate the compound’s self-assembly behavior in complex colloidal systems?

Methodological Answer:

- Dynamic Light Scattering (DLS): Monitor aggregate size distribution in aqueous solutions (1–100 µM). The compound forms micelles with hydrodynamic radii ~5–10 nm, influenced by the dodecyl chain packing .

- Cryo-TEM Imaging: Visualize micellar morphologies (spherical vs. rod-like) under varying pH and ionic strength. Compare with molecular dynamics simulations to validate packing parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.